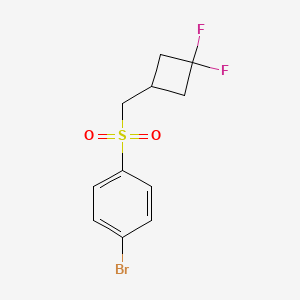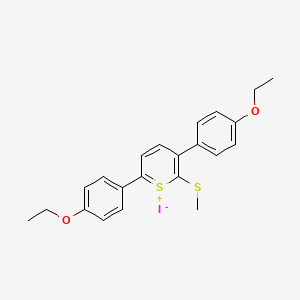
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of thiopyrylium salts, which are characterized by a positively charged sulfur atom within a six-membered ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide typically involves the reaction of 4-ethoxybenzaldehyde with methylthioacetone in the presence of a strong acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the thiopyrylium ring. The final product is then isolated as the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyrylium ring to a dihydrothiopyrylium derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyrylium derivatives.
Substitution: Substituted thiopyrylium salts.
科学研究应用
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiopyrylium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide involves its interaction with molecular targets such as enzymes and receptors. The positively charged thiopyrylium ring can interact with negatively charged sites on biomolecules, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to modulate various biological processes, making it a valuable tool in research.
相似化合物的比较
Similar Compounds
- 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyrylium iodide
- 3,6-Bis(4-ethoxyphenyl)-2-(ethylthio)thiopyrylium iodide
- 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium bromide
Uniqueness
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its solubility and reactivity, while the methylthio group contributes to its stability and interaction with molecular targets.
属性
分子式 |
C22H23IO2S2 |
|---|---|
分子量 |
510.5 g/mol |
IUPAC 名称 |
3,6-bis(4-ethoxyphenyl)-2-methylsulfanylthiopyrylium;iodide |
InChI |
InChI=1S/C22H23O2S2.HI/c1-4-23-18-10-6-16(7-11-18)20-14-15-21(26-22(20)25-3)17-8-12-19(13-9-17)24-5-2;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
YCDAXKFKMIMUBQ-UHFFFAOYSA-M |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OCC)SC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


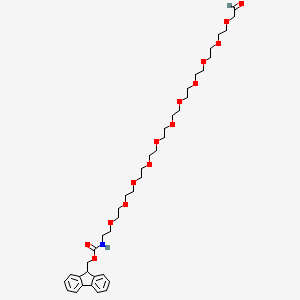
![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)

![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
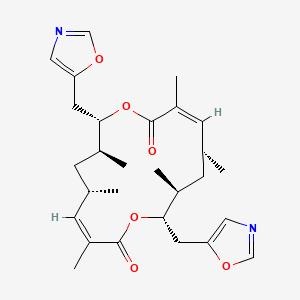
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
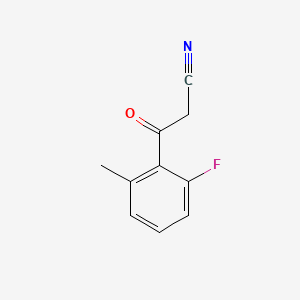
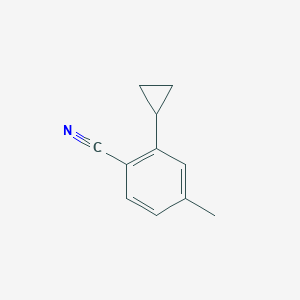

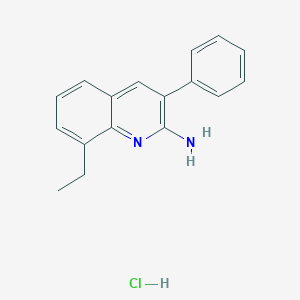
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
